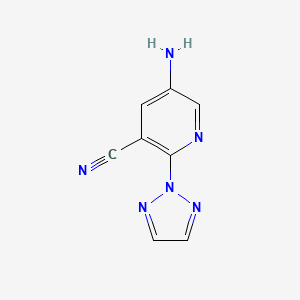

5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile is a nitrogen-rich heterocyclic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile typically involves multi-step reactions starting from commercially available chemicals. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the triazole ring and its subsequent fusion with the nicotinonitrile moiety .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amines or other reduced forms of the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that triazole derivatives, including 5-amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile, exhibit significant antimicrobial properties. A study highlighted the effectiveness of triazole compounds against various bacterial strains, suggesting a potential role in developing new antibiotics . The presence of the triazole ring enhances the biological activity by interacting with microbial enzymes.

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For instance, studies have shown that certain triazole-based compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties as well. Research indicates that it can modulate inflammatory pathways, potentially offering therapeutic options for diseases characterized by chronic inflammation .

Agriculture

Pesticide Development

In agricultural applications, this compound is being explored as a potential pesticide. Its structure allows it to interact with specific biological targets in pests, providing a basis for developing new agrochemicals that are more effective and environmentally friendly compared to traditional pesticides .

Plant Growth Regulation

Additionally, triazole compounds are known to act as plant growth regulators. They can influence plant metabolism and growth patterns, which may lead to improved crop yields and resistance to environmental stresses . This application is particularly relevant in the context of sustainable agriculture.

Materials Science

Synthesis of Novel Materials

The compound's unique chemical structure allows it to be used in synthesizing novel materials with specific properties. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength . This application is significant in developing advanced materials for various industrial uses.

Energetic Materials

Research into energetic materials has identified triazole derivatives as potential candidates due to their nitrogen-rich composition. The synthesis of energetic compounds based on this compound could lead to materials with high energy densities suitable for military and aerospace applications .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against various bacterial strains |

| Anticancer agents | Induces apoptosis in cancer cells | |

| Anti-inflammatory agents | Modulates inflammatory pathways | |

| Agriculture | Pesticide development | Targets specific pests |

| Plant growth regulation | Improves crop yields | |

| Materials Science | Synthesis of novel materials | Enhances thermal stability |

| Energetic materials | High energy density applications |

Mecanismo De Acción

The mechanism by which 5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Another nitrogen-rich heterocycle with similar energetic properties.

5-Nitro-1,2,3-2H-triazole: Known for its energetic derivatives and applications in materials science.

Uniqueness

5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile is unique due to its combination of a triazole ring with a nicotinonitrile moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of novel compounds and materials with specific desired properties .

Actividad Biológica

5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from various research studies and data sources.

Synthesis of the Compound

The synthesis of this compound typically involves the cycloaddition of azides and nitriles, which can be achieved through various methods including copper-catalyzed reactions. The compound's structure features a triazole ring, which is known for its diverse biological activities.

Antimicrobial Properties

Research has shown that compounds containing triazole moieties exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives of 1,2,3-triazoles possess potent antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The triazole ring is also associated with anticancer properties. Studies have indicated that certain triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved often include the inhibition of kinases and modulation of signaling pathways related to cancer growth.

Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

| Activity | Mechanism | Concentration Tested | Effect |

|---|---|---|---|

| Anti-inflammatory | Inhibition of IL-6 and TNF-alpha | 10 µM | Significant reduction in inflammatory markers observed in vitro |

Case Studies

-

Antibacterial Study : A recent study evaluated the antibacterial activity of various triazole derivatives against clinical isolates. The results indicated that this compound showed promising results against resistant strains of bacteria.

- Methodology : Disc diffusion method was used to assess antibacterial efficacy.

- Findings : The compound exhibited a zone of inhibition comparable to standard antibiotics.

-

Anticancer Research : Another study investigated the effects of triazole derivatives on human cancer cell lines.

- Methodology : MTT assay was employed to determine cell viability.

- Findings : The compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines.

Propiedades

IUPAC Name |

5-amino-2-(triazol-2-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N6/c9-4-6-3-7(10)5-11-8(6)14-12-1-2-13-14/h1-3,5H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBQIACHNRMBQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)C2=C(C=C(C=N2)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.